molecular formula C23H34O5 B192074 Periplogenin CAS No. 514-39-6

Periplogenin

Cat. No.: B192074
CAS No.: 514-39-6
M. Wt: 390.5 g/mol
InChI Key: QJPCKAJTLHDNCS-FBAXFMHRSA-N
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Description

Periplogenin is a naturally occurring compound found in the roots of certain plants, such as Periploca sepium. It is a type of cardiac glycoside, which are compounds known for their ability to affect heart function. This compound has been studied for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases .

Biochemical Analysis

Biochemical Properties

Periplogenin interacts with several biomolecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes . This compound binds directly and specifically to STAT3, leading to significant suppression of subsequent dimerization, nuclear import, and transcription activities .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it suppresses the growth of esophageal squamous cell carcinoma (ESCC) cells by inhibiting the phosphorylation of STAT3 . It also inhibits the proliferation and migration of Hep3B cells, a type of liver cancer cell, and promotes cell apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It strongly inhibits the phosphorylation of STAT3 at Tyr705, which leads to the suppression of subsequent dimerization, nuclear import, and transcription activities . This indicates that STAT3 is a target of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits efficacious therapeutic effects in ESCC patient-derived xenograft models and dramatically impairs the phosphorylation of STAT3 and expression levels of STAT3-mediated downstream genes .

Metabolic Pathways

This compound is involved in several metabolic pathways. In rat liver microsomes, two main metabolites of this compound, namely 14-hydroxy-3-oxo-14β-carda-4, 20 (22)-dienolide and 5, 14-dihydroxy-3-oxo-5β, 14β-card-20 (22)-enolide, have been identified .

Preparation Methods

Synthetic Routes and Reaction Conditions

Periplogenin can be synthesized through various chemical reactions. One method involves the extraction of the compound from the roots of Periploca sepium using methanol. The extract is then purified through a series of chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale extraction of the compound from plant sources. This process includes the use of solvents such as methanol or ethanol to extract the compound, followed by purification steps to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Periplogenin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions yield reduced forms of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Periplogenin is similar to other cardiac glycosides, such as periplocin and periplocymarin. it has unique properties that distinguish it from these compounds:

    Periplocin: Like this compound, periplocin is a cardiac glycoside with anti-cancer properties.

    Periplocymarin: This compound also shares structural similarities with this compound and exhibits anti-cancer activity.

Properties

IUPAC Name

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-20-7-3-15(24)12-22(20,26)9-5-18-17(20)4-8-21(2)16(6-10-23(18,21)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,20+,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPCKAJTLHDNCS-FBAXFMHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965711
Record name 3,5,14-Trihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-39-6
Record name Periplogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Periplogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,14-Trihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERIPLOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6808P7IY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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